Lcariin

Descripción general

Descripción

Icariin (Ieariline) is a major constituent of flavonoids from the Chinese medicinal herb Epimedium brevicornum. It exhibits multiple biological properties, including anti-inflammatory, neuroregulatory, and neuroprotective activities .

Synthesis Analysis

Natural products icaritin and β-anhydroicaritin with P-glycoprotein (P-gp) inhibitory activities were efficiently synthesized in nine steps from commercially available phloroglucinol. A modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement were employed in this concise route .Molecular Structure Analysis

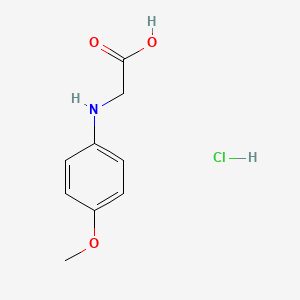

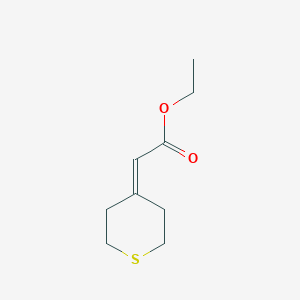

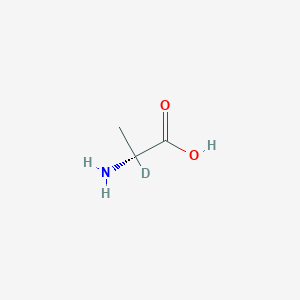

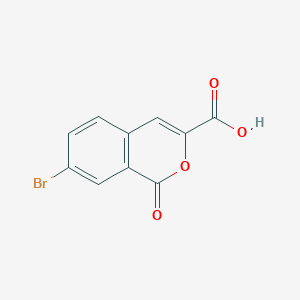

The molecular structure of Icariin is complex, with a glucose group at C-3, a methoxy group at C-4, an isoprenoid group at position C-8, and a rhamnose group at C-7 .Chemical Reactions Analysis

Icariin has been found to have a wide range of pharmacological properties like anti-osteoporosis, anti-inflammation, anti-oxidative stress, anti-depression, and anti-tumor property . Various signaling pathways including NFκB/NALP3, IGF-1, MiR-223-3p/ NALP3, TLR4/ NFκB, and WNT1/β-catenin are involved in the different biological actions exerted by icariin .Physical and Chemical Properties Analysis

The chemical, physical, and toxicological properties of Icariin have not been thoroughly explored. The known calculated data for the drug likeness of icariin were shown by Lipinski, the rules and Veber rules components, which revealed only one matched criterion in both cases .Aplicaciones Científicas De Investigación

Healthspan Extension

Icariin, a natural flavonol glycoside, has been found to extend healthspan and mean lifespan in mice. It boosts healthy features through mechanisms such as reducing oxidative stress and maintaining genomic stability. This is achieved by increasing the activity of the antioxidant protein superoxide dismutase (SOD) and reducing oxidative marker malondialdehyde (MDA), alongside reducing DNA double-stranded breaks and down-regulating DNA damage response genes (Zhang et al., 2015).

Therapeutic Effects and Molecular Mechanisms

Icariin exhibits a range of therapeutic effects, such as neuroprotection, promotion of neuronal synapse growth, improvement of sexual dysfunction, bone morphogenesis, and possesses anti-inflammatory, anti-tumor, and anti-depression functions. The molecular mechanisms underlying these effects involve interactions with various signaling pathways, including the p38 mitogen-activated protein kinases and phosphatidylinositol 3-kinase/Akt signal pathways, inhibition of phosphodiesterase 5, and regulation of nuclear receptors (Chen et al., 2011).

Osteoblast Proliferation and Differentiation

Icariin is effective in promoting osteoblast proliferation and differentiation, playing a key role in bone formation. It enhances osteoblastic cell proliferation, reduces apoptosis, and boosts the expression of differentiation markers. These effects are mediated through the activation of the ERK and JNK pathways via the estrogen receptor (Song et al., 2013).

Cartilage Tissue Engineering

In cartilage tissue engineering, icariin has shown potential as a promoting compound. It up-regulates expressions of key chondrogenic genes, increases the synthesis of glycosaminoglycan and collagen type II, and enhances the restoration efficiency of osteochondral defects in an adult rabbit model. These findings indicate that icariin could substitute for some growth factors in cartilage tissue engineering (Li et al., 2012).

Antidepressant Effect

Icariin exerts an antidepressant effect in rat models of depression and is associated with the regulation of hippocampal neuroinflammation. It enhances antioxidant status and anti-inflammatory effects on brain tissue, inhibiting NF-κB signaling activation and the NLRP3-inflammasome/caspase-1/IL-1β axis (Liu et al., 2015).

Mecanismo De Acción

Icariin has been shown to inhibit inflammation in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of TNFα, COX2, iNOS, and MPO activity through activating PI3K/Akt pathway and inhibiting p38 MAPK and NF-κB p65 pathways . It also promotes bone formation by stimulating osteogenic differentiation of BMSCs (bone marrow-derived mesenchymal stem cells), while inhibiting osteoclastogenic differentiation and the bone resorption activity of osteoclasts .

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Direcciones Futuras

Icariin has shown promising results in the treatment of Alzheimer’s disease (AD), although its potential therapeutic mechanism remains largely unknown . Future research in this vein can explore the synergistic effects of icariin when it is combined with other anticancer treatment modalities such as chemotherapy, radiation therapy, and immunotherapy .

Propiedades

IUPAC Name |

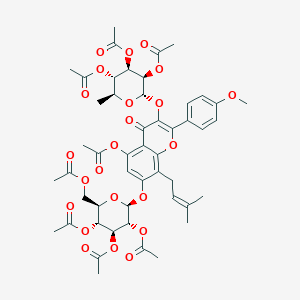

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxychromen-7-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFUTUDDVRHMIZ-QPIFRKLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H56O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856108 | |

| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1013.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56692-02-5 | |

| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)

![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)